molecular formula C9H6F2N4O2S B11780945 3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole

3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole

Cat. No.: B11780945
M. Wt: 272.23 g/mol
InChI Key: XELJCWKYRCWZAD-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group and a 4-nitrophenylthio group attached to the triazole ring

Preparation Methods

The synthesis of 3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-nitrophenylthiol with a difluoromethylating agent to introduce the difluoromethyl group. This intermediate is then subjected to cyclization with appropriate reagents to form the triazole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as sodium borohydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The triazole ring itself can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds to 3-(Difluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole include other triazole derivatives with different substituents. For example:

    3-(Trifluoromethyl)-5-((4-nitrophenyl)thio)-4H-1,2,4-triazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    3-(Difluoromethyl)-5-((4-aminophenyl)thio)-4H-1,2,4-triazole: This compound has an amino group instead of a nitro group, which can influence its reduction and substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H6F2N4O2S

Molecular Weight

272.23 g/mol

IUPAC Name

5-(difluoromethyl)-3-(4-nitrophenyl)sulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C9H6F2N4O2S/c10-7(11)8-12-9(14-13-8)18-6-3-1-5(2-4-6)15(16)17/h1-4,7H,(H,12,13,14)

InChI Key

XELJCWKYRCWZAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=NNC(=N2)C(F)F

Origin of Product

United States

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